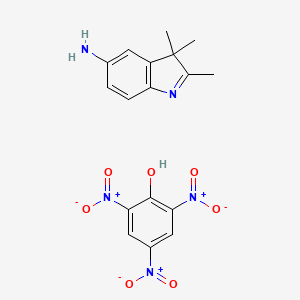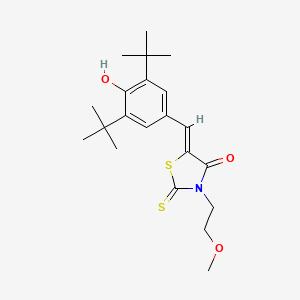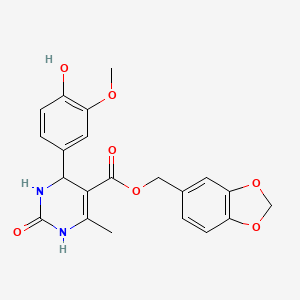
2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trinitrophenol (TNP) and 2,3,3-trimethyl-3H-indol-5-amine (TMA) are two chemical compounds that have been extensively studied for their scientific research applications. The combination of these two compounds, 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1), has shown promising results in various research areas.
作用機序
The mechanism of action of 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) is not fully understood. However, it is believed that the compound interacts with metal ions and forms a complex that emits fluorescence. In the case of anti-cancer properties, the compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In photodynamic therapy, the compound is activated by light, which leads to the production of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) have been studied in various biological systems. The compound has been shown to interact with metal ions such as copper and zinc, which are essential for various biological processes. The compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, the compound has been shown to have low toxicity in vitro, making it a promising candidate for further research.
実験室実験の利点と制限
The advantages of using 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) in lab experiments include its fluorescent properties, anti-cancer properties, and low toxicity. However, the compound has some limitations, including its instability in aqueous solutions and its sensitivity to light. These limitations can affect the accuracy of the results obtained in experiments.
将来の方向性
For research on 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) include further studies on its anti-cancer properties and its potential use in photodynamic therapy. The compound can also be studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, research can be conducted to improve the stability of the compound in aqueous solutions and its sensitivity to light.
Conclusion:
In conclusion, 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) has shown potential in various scientific research applications. The compound has been studied for its fluorescent properties, anti-cancer properties, and potential use in photodynamic therapy. Further research is needed to fully understand the mechanism of action of this compound and to improve its stability and sensitivity to light.
合成法
The synthesis of 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) involves the reaction of 2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) and TMA in the presence of a suitable solvent. The reaction is carried out under controlled conditions, and the product is obtained through purification methods such as recrystallization or chromatography.
科学的研究の応用
2,4,6-trinitrophenol - 2,3,3-trimethyl-3H-indol-5-amine (1:1) has shown potential in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions in biological systems. The compound has also been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been used as a photosensitizer for photodynamic therapy, a technique used to treat various diseases.
特性
IUPAC Name |
2,3,3-trimethylindol-5-amine;2,4,6-trinitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.C6H3N3O7/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-6H,12H2,1-3H3;1-2,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOQDVJQMIRTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trinitrophenol-2,3,3-trimethyl-3H-indol-5-amine (1:1) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone](/img/structure/B5145687.png)



![2-[2-(2,2-dimethylpropanoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5145701.png)
![9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5145710.png)
![1-(4-chlorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5145716.png)

![2-(1-cyclohexen-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5145728.png)
![ethyl 4-({[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5145737.png)
![ethyl 1-(2-hydroxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5145738.png)
![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)phenol](/img/structure/B5145742.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5145746.png)
![4-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B5145763.png)